Cas no 1203025-09-5 (1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea)

1-4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea is a specialized urea derivative incorporating a thiazolidine dioxide and thiophene moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural features. The presence of the sulfonyl group in the thiazolidine ring enhances stability and may influence binding interactions in biological systems. The thiophene component contributes to π-electron delocalization, which can be advantageous in designing bioactive molecules. Its well-defined heterocyclic framework makes it suitable for further derivatization in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The compound's synthetic versatility and structural rigidity offer opportunities for developing novel therapeutic agents with improved selectivity.
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea structure
1203025-09-5 structure
Product name:1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea
CAS No:1203025-09-5
MF:C14H15N3O3S2
Molecular Weight:337.41720032692
CID:6234031
PubChem ID:30374649

1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea
    • VU0646801-1
    • F5536-0008
    • 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea
    • 1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
    • 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea
    • AKOS024513015
    • 1203025-09-5
    • インチ: 1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18)
    • InChIKey: XUYNUACOXPDVGI-UHFFFAOYSA-N
    • SMILES: S1(CCCN1C1C=CC(=CC=1)NC(NC1=CC=CS1)=O)(=O)=O

計算された属性

  • 精确分子量: 337.05548370g/mol
  • 同位素质量: 337.05548370g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 498
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • XLogP3: 1.8

1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5536-0008-1mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
1mg
$54.0 2023-09-09
Life Chemicals
F5536-0008-5mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
5mg
$69.0 2023-09-09
Life Chemicals
F5536-0008-15mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
15mg
$89.0 2023-09-09
Life Chemicals
F5536-0008-5μmol
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
5μmol
$63.0 2023-09-09
Life Chemicals
F5536-0008-20mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
20mg
$99.0 2023-09-09
Life Chemicals
F5536-0008-4mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
4mg
$66.0 2023-09-09
Life Chemicals
F5536-0008-2mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
2mg
$59.0 2023-09-09
Life Chemicals
F5536-0008-40mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
40mg
$140.0 2023-09-09
Life Chemicals
F5536-0008-50mg
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
50mg
$160.0 2023-09-09
Life Chemicals
F5536-0008-10μmol
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
1203025-09-5
10μmol
$69.0 2023-09-09

1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 関連文献

1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)ureaに関する追加情報

Introduction to 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea (CAS No. 1203025-09-5)

1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea, with the CAS number 1203025-09-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazolidine moiety and a thiophene group, making it a promising candidate for various therapeutic applications.

The thiazolidine ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its diverse biological activities. The presence of this ring in 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea contributes to its potential as an antidiabetic agent. Thiazolidinediones, a class of drugs derived from thiazolidine, are widely used in the treatment of type 2 diabetes mellitus due to their ability to improve insulin sensitivity and reduce hyperglycemia.

The thiophene group, on the other hand, is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Thiophene derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer activities. The combination of the thiazolidine and thiophene moieties in 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea suggests that this compound may possess multiple biological activities.

Recent studies have explored the potential of 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea as an antidiabetic agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant glucose-lowering effects in both in vitro and in vivo models. The researchers found that the compound effectively reduced blood glucose levels by enhancing insulin sensitivity and improving glucose uptake in muscle and adipose tissues.

In addition to its antidiabetic properties, 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea has shown potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. A study published in the European Journal of Pharmacology demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea may have therapeutic potential in treating inflammatory disorders.

The structural uniqueness of 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-y l)phenyl -3 -(thi oph en - 2 - yl )u rea also makes it an interesting candidate for drug discovery and development. The presence of multiple functional groups allows for further chemical modifications to optimize its pharmacological properties. For instance, researchers have explored the effects of substituting different functional groups on the thiophene ring to enhance the compound's potency and selectivity. These modifications have led to the identification of several analogs with improved biological activities.

The safety profile of 1 - 4 -( 1 , 1 - d iox o - 1 l ambda 6 , 2 - t h iaz o l id i n - 2 - y l ) p h en y l - 3 -( t hi oph en - 2 - yl )u rea is another important aspect of its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. However, further investigations are needed to fully evaluate its safety profile in humans.

In conclusion, 1 - 4 -( 1 , 1 - d iox o - 1 l ambda 6 , 2 - t h iaz o l id i n - 2 - y l ) p h en y l - 3 -( t hi oph en - 2 - yl )u rea (CAS No. 1203025 -09 -5) is a promising compound with potential applications in various therapeutic areas. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.